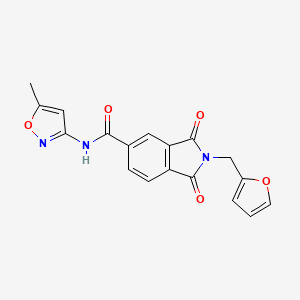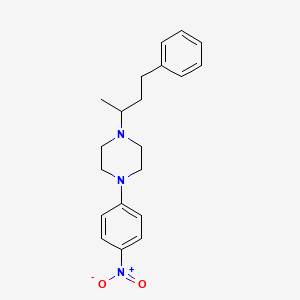
N-2-biphenylyl-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture for controlling broadleaf weeds. It belongs to the chemical family of benzoic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another herbicide that is widely used in agriculture. Dicamba was first introduced in the 1960s and has since become one of the most popular herbicides in the world.
作用機序
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and moves throughout the plant, causing abnormal growth and eventually death. Dicamba affects the plant's ability to produce certain enzymes and proteins that are essential for growth and development.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of certain enzymes involved in the synthesis of auxins, which are plant hormones that regulate growth and development. Dicamba also affects the synthesis of other proteins and enzymes that are involved in photosynthesis, respiration, and other metabolic processes.
実験室実験の利点と制限
Dicamba has several advantages and limitations for lab experiments. It is a relatively inexpensive herbicide that is widely available. It is also effective in controlling a wide range of broadleaf weeds, making it a useful tool for researchers studying plant growth and development. However, dicamba has some limitations as well. It can be toxic to certain plant species, and its effectiveness can be affected by factors such as temperature, humidity, and soil type.
将来の方向性
There are several future directions for research on dicamba. One area of research is the development of new formulations that are more effective and less toxic to non-target species. Another area of research is the study of dicamba resistance in weeds and the development of new strategies for controlling resistant weeds. Additionally, researchers are studying the effects of dicamba on soil health and microbial communities, as well as its potential impacts on human health and the environment.
Conclusion
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of plants and has a number of biochemical and physiological effects on plants. Dicamba has several advantages and limitations for lab experiments, and there are several future directions for research on this important herbicide.
合成法
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-bromo-2-phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of dicamba, which can be purified by recrystallization. The purity of dicamba can be determined by using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is also used in non-agricultural settings such as golf courses, lawns, and parks. Scientific research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2/c21-15-10-11-19(17(22)12-15)25-13-20(24)23-18-9-5-4-8-16(18)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFTYMFSPURLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2-(2,4-dichlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B6013145.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6013164.png)
![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6013178.png)


![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6013231.png)

![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)